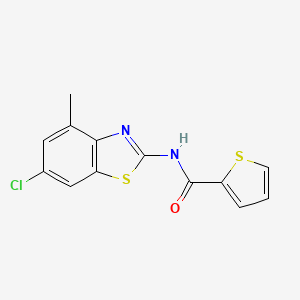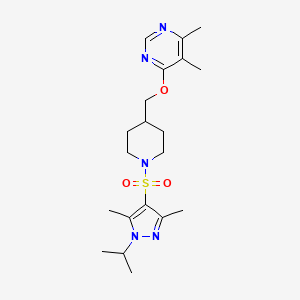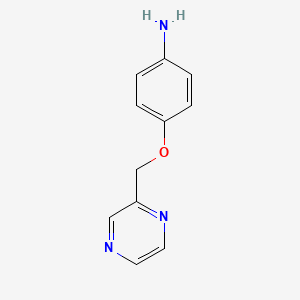![molecular formula C24H20FN3O2S B2652405 1-[3-[[4-(4-Fluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone CAS No. 688355-57-9](/img/structure/B2652405.png)
1-[3-[[4-(4-Fluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolines are a class of organic compounds that are made up of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms . They are considered as noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Synthesis Analysis
The synthesis of quinazolines and quinazolinone derivatives has been a subject of considerable research, due to their wide range of biological properties . The structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions and substitution (mainly amine or substituted amine) at 4th position of the quinazolinone ring can improve their antimicrobial activities .
Molecular Structure Analysis
The molecular structure of quinazolines and quinazolinones is characterized by a benzene ring fused with a pyrimidine ring . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Chemical Reactions Analysis
Quinazolines and quinazolinones can undergo a variety of chemical reactions, depending on the substituents present on the rings . These reactions can lead to a wide range of derivatives with different biological activities .
科学的研究の応用
Antitubercular Activity
Compounds containing quinazolinone structures have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Certain derivatives exhibited significant activity, highlighting the potential of quinazolinone scaffolds in antitubercular drug development (Maurya et al., 2013).
Antimicrobial Activity
Novel series of compounds structurally related to quinazolinones have demonstrated antimicrobial activity against bacterial and fungal organisms. This suggests the potential utility of such compounds in treating infections (Kumar et al., 2019).
Anticancer Activity
Derivatives of quinazolinones have been explored for their anticancer properties, with some compounds showing potent antiproliferative activity against cancer cell lines. The mechanism of action includes disruption of microtubule formation, indicating a promising avenue for cancer therapy (Suzuki et al., 2020).
CNS Depressant Activity
Quinazolinone derivatives have also been investigated for their central nervous system (CNS) depressant activities, with some showing more potent effects and less toxicity than their parent compounds. This research opens pathways for developing new sedative or anxiolytic agents (Tani et al., 1979).
Anti-inflammatory Activity
Fluorine-substituted quinazolinone derivatives have shown potential anti-inflammatory effects with improved solubility and potency in inhibiting NO secretion induced by lipopolysaccharides. This highlights the role of quinazolinone derivatives as novel anti-inflammatory agents with potential gastric safety compared to traditional NSAIDs (Sun et al., 2019).
作用機序
The mechanism of action of quinazolines and quinazolinones is not fully understood, but it is believed to involve interactions with various biological targets . For example, some quinazoline derivatives have been found to have antimicrobial activity, possibly through their interaction with the cell wall and DNA structures .
特性
IUPAC Name |
1-[3-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S/c1-15(29)16-7-12-22(30-2)17(13-16)14-31-24-27-21-6-4-3-5-20(21)23(28-24)26-19-10-8-18(25)9-11-19/h3-13H,14H2,1-2H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDAVXKANIJHDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[[4-(4-Fluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

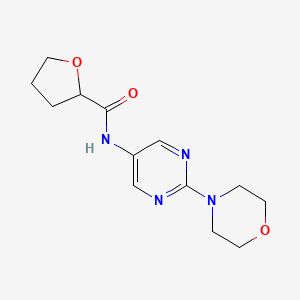
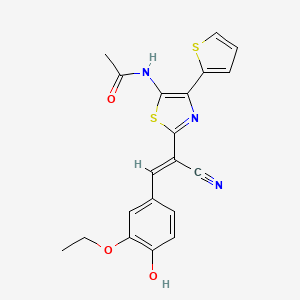
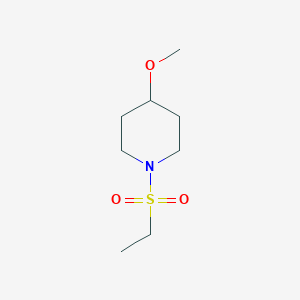

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2652331.png)
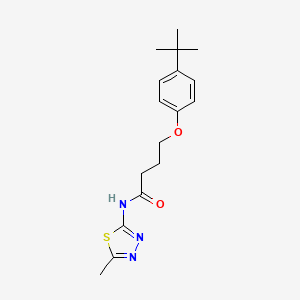
![7-{4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2652333.png)
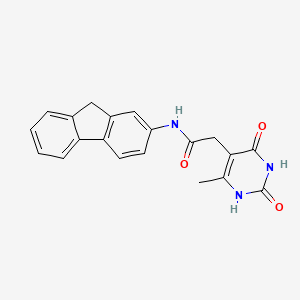
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate](/img/structure/B2652336.png)
